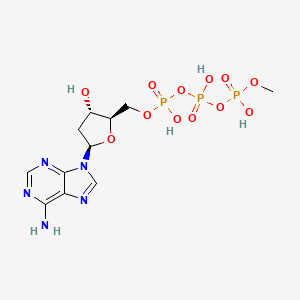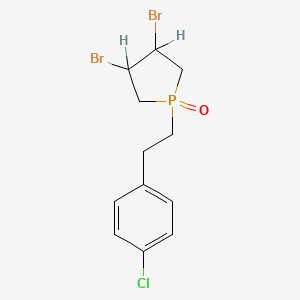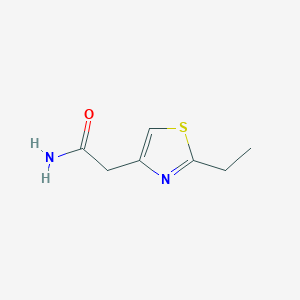
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethoxy)-6-(methylthio)toluene, commonly referred to as 1-(2OHEtOMe)-6(MeS)T, is an organic compound with a unique structure that combines hydroxyethoxy and methylthio functional groups attached to a toluene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethoxy)-6-(methylthio)toluene typically involves multiple steps, starting with the preparation of the toluene derivative. One common method involves the following steps:
Nitration: Toluene is nitrated to form nitrotoluene.
Reduction: The nitro group is reduced to an amino group, resulting in aminotoluene.
Etherification: The amino group is then converted to a hydroxyethoxy group through etherification.
Thiomethylation: Finally, the hydroxyethoxy derivative undergoes thiomethylation to introduce the methylthio group.
Industrial Production Methods
Industrial production of 1-(2-Hydroxyethoxy)-6-(methylthio)toluene may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxyethoxy)-6-(methylthio)toluene can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methylthio group can be reduced to a thiol group.
Substitution: The hydroxyethoxy and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted toluene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethoxy)-6-(methylthio)toluene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethoxy)-6-(methylthio)toluene involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxyethoxy)-6-(methylthio)toluene can be compared with other similar compounds, such as:
1-(2-Hydroxyethoxy)-4-(methylthio)toluene: Differing in the position of the methylthio group, which can affect its reactivity and biological activity.
1-(2-Methoxyethoxy)-6-(methylthio)toluene: Substitution of the hydroxy group with a methoxy group, altering its hydrogen bonding capability.
1-(2-Hydroxyethoxy)-6-(ethylthio)toluene: Replacement of the methylthio group with an ethylthio group, impacting its steric and electronic properties.
Eigenschaften
CAS-Nummer |
125056-71-5 |
|---|---|
Molekularformel |
C9H14N2O4S |
Molekulargewicht |
246.29 g/mol |
IUPAC-Name |
1-(2-hydroxyethoxymethyl)-5-methyl-6-methylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O4S/c1-6-7(13)10-9(14)11(8(6)16-2)5-15-4-3-12/h12H,3-5H2,1-2H3,(H,10,13,14) |
InChI-Schlüssel |
RCMQIVZCCPUJFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


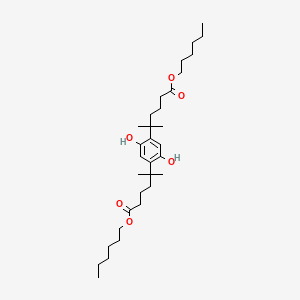

![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)
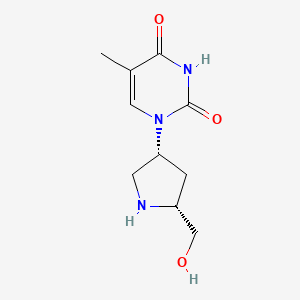
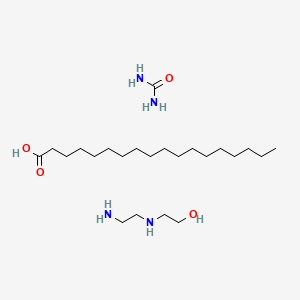

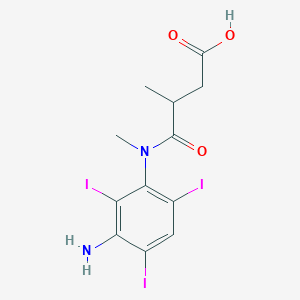
![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)

![8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12804586.png)

